Bax inhibitor peptide V5

Apoptosis Necrosis Caspase Inhibition

Bax inhibitor peptide V5 (BIP-V5) is the only Bax inhibitor that uniquely targets upstream Bax conformational activation via Ku70-competitive binding, preventing mitochondrial translocation. Unlike caspase inhibitors (e.g., Z-VAD-FMK) or pan-Bcl-2 modulators, BIP-V5 blocks both caspase-dependent apoptosis and caspase-independent necrosis, preserving mitochondrial integrity. Validated in islet isolation (XIAP ↑>11-fold, Bcl-2 ↑>3-fold) and neuroprotection models, with ~3-day culture stability for multi-day assays. Essential for discriminating Bax-mediated death modalities in ischemia-reperfusion, excitotoxicity, and neurodegeneration research.

Molecular Formula C27H50N6O6S
Molecular Weight 586.8 g/mol
Cat. No. B549479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBax inhibitor peptide V5
SynonymsVal-Pro-Met-Leu-Lys;  BIP-V5;  BAX Inhibiting Peptide V5
Molecular FormulaC27H50N6O6S
Molecular Weight586.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N
InChIInChI=1S/C27H50N6O6S/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39)/t18-,19-,20-,21-,22-/m0/s1
InChIKeyNHMUTADCTDDWPV-YFNVTMOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline solid
SolubilitySoluble in DMSO
Storage-20°C

Bax Inhibitor Peptide V5 (BIP-V5) for Research Procurement: Mechanism and Core Characteristics


Bax inhibitor peptide V5 (BIP-V5, CAS 579492-81-2, sequence VPMLK) is a cell-permeable pentapeptide derived from the Bax-binding domain of human Ku70 [1]. It functions by binding to Bax in a Ku70-competitive manner, preventing Bax conformational change and subsequent mitochondrial translocation, thereby inhibiting Bax-mediated apoptosis [2]. The compound demonstrates cytoprotection across cells of human, mouse, rat, and porcine origin and has been validated in multiple apoptosis induction contexts including staurosporine, UVC irradiation, and chemotherapeutic agents .

Why Bax Inhibitor Peptide V5 Cannot Be Substituted with Generic Caspase Inhibitors or Alternative Bcl-2 Family Modulators


Generic substitution with broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK) or alternative Bcl-2 family modulators fails because BIP-V5 uniquely targets the upstream conformational activation of Bax before mitochondrial pore formation, enabling blockade of both caspase-dependent apoptosis and caspase-independent necrotic cell death . Unlike caspase inhibitors that act downstream of mitochondrial outer membrane permeabilization, BIP-V5 prevents the initiating Bax translocation event, preserving mitochondrial integrity [1]. Additionally, BIP-V5's specificity for Bax over Bak and other pro-apoptotic Bcl-2 members distinguishes it from pan-Bcl-2 inhibitors, reducing off-pathway confounding in mechanistic studies [2].

Bax Inhibitor Peptide V5: Quantified Differentiation Evidence Versus Comparators


BIP-V5 Matches Z-VAD-FMK Efficacy for Bax-Mediated Apoptosis While Additionally Blocking Caspase-Independent Necrosis

BIP-V5 functions as effectively as Caspase Inhibitor VI (Z-VAD-FMK) for Bax-mediated apoptosis inhibition in the concentration range of approximately 50-200 µM, while uniquely providing additional blockade of caspase-independent necrotic cell death that Z-VAD-FMK cannot address . This dual-protection profile is not observed with the comparator.

Apoptosis Necrosis Caspase Inhibition Cell Death Mechanisms

BIP-V5 Competes with Endogenous Ku70 for Bax Binding to Prevent Conformational Activation

BIP-V5 (VPMLK) at 200 µM inhibits Bax conformational change induced by polyQ expression (Q79C) in transfected HEK293T cells, as demonstrated by reduced immunoprecipitation with the conformation-sensitive 6A7 anti-Bax monoclonal antibody [1]. This inhibition occurs through direct Ku70-competitive binding to Bax, a mechanism not shared by small-molecule Bax inhibitors such as BAM7 or BAI1 [2].

Bax Activation Ku70 Conformational Change Protein-Protein Interaction

BIP-V5 Negative Control Peptide Enables Rigorous Experimental Validation

A dedicated negative control peptide (Catalog No. 196811 from Sigma/Calbiochem; Catalog No. 1787 from Tocris) is commercially available specifically for BIP-V5, consisting of a scrambled sequence that lacks Bax-inhibitory activity . This control peptide is not universally available for all Bax inhibitor peptide variants (e.g., BIP-V5L, BIP-VPTLK) .

Experimental Controls Negative Control Peptide Assay Validation Procurement

BIP-V5 Exhibits Extended Stability in Culture Medium for Multi-Day Experiments

BIP-V5 displays extended stability in culture medium of approximately 3 days, enabling long-term apoptosis protection studies without requiring repeated peptide replenishment . This stability profile is explicitly documented in vendor technical specifications and contrasts with many synthetic peptides that degrade within 24 hours in serum-containing media [1].

Peptide Stability Cell Culture Experimental Design Long-Term Assays

BIP-V5 Modulates Apoptotic Protein Expression in Mouse Pancreatic Islets with Quantified Fold-Changes

In isolated mouse pancreatic islets, BIP-V5 treatment at 100 µM upregulates anti-apoptotic proteins XIAP and Bcl-2 by >11-fold and >3-fold, respectively, while downregulating pro-apoptotic proteins Bax, Bad, and NF-κB p65 by 10%, 30%, and nearly 50%, respectively . This quantitative protein modulation profile is not documented for alternative BIP variants (e.g., BIP-VPTLK, BIP-VPALR) in the same experimental system [1].

Pancreatic Islets Protein Expression XIAP Bcl-2 Transplantation

Bax Inhibitor Peptide V5: Recommended Research and Industrial Application Scenarios


Dissecting Caspase-Dependent vs. Caspase-Independent Cell Death Pathways

BIP-V5 is uniquely suited for experiments requiring discrimination between Bax-mediated apoptosis and caspase-independent necrosis. Its equivalent efficacy to Z-VAD-FMK for apoptosis blockade (~50-200 µM), combined with its exclusive ability to block necrotic death, enables researchers to determine which death modality predominates in a given insult model . This dual-protection profile is particularly valuable in ischemia-reperfusion injury, excitotoxicity, and neurodegenerative disease models where both pathways may be activated.

Pancreatic Islet Preservation and Transplantation Research

BIP-V5 is the only Bax inhibitor peptide variant with published quantitative protein modulation data in isolated mouse pancreatic islets (XIAP ↑>11-fold; Bcl-2 ↑>3-fold; Bax ↓10%; Bad ↓30%; NF-κB p65 ↓~50% at 100 µM) . This validated efficacy supports its use in islet isolation protocols, pre-transplantation conditioning, and diabetes research where preservation of islet viability is critical.

Long-Term Cell Culture Experiments Requiring Multi-Day Apoptosis Protection

BIP-V5's extended stability in culture medium (~3 days) makes it the preferred choice for multi-day apoptosis assays, differentiation protocols, or chronic treatment models where peptide replenishment would introduce experimental variability or contamination risk . This stability advantage reduces reagent consumption and maintains consistent Bax inhibition throughout the experimental window.

Mechanistic Studies of the Ku70-Bax Regulatory Axis

BIP-V5's Ku70-competitive mechanism of action provides a specific tool for interrogating the endogenous Ku70-Bax interaction. At 200 µM, BIP-V5 inhibits Bax conformational change in cellular models of proteotoxic stress . This application is particularly relevant for research on DNA damage response, cellular senescence, and neurodegenerative proteinopathies where Ku70-mediated Bax sequestration is implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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